TAMRA Azide, isomer 5
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Overview
Description
TAMRA Azide, isomer 5: (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)) is a fluorescent probe widely used in various scientific fields. It is known for its compatibility with multiple excitation sources, including mercury arc, tungsten, and xenon arc lamps, as well as the 544 nm line of the Helium-Neon laser and the 532 nm green laser line . This compound is predominantly used for detecting terminal alkyne-tagged biomolecules via copper-catalyzed click reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The azide group allows for further functionalization and conjugation with other molecules containing alkyne groups.
Industrial Production Methods: Industrial production of TAMRA Azide, isomer 5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: TAMRA Azide, isomer 5 primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for bioconjugation and labeling applications.
Common Reagents and Conditions:
SPAAC Reaction: Does not require a copper catalyst and can proceed under mild conditions, making it suitable for applications where copper toxicity is a concern.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological and chemical research .
Scientific Research Applications
Chemistry: TAMRA Azide, isomer 5 is used as a fluorescent probe in various chemical assays and experiments. Its ability to undergo click reactions makes it a versatile tool for labeling and detecting specific molecules .
Biology: In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows for the visualization and tracking of these molecules in live cells and tissues .
Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques. Its fluorescent properties enable the detection of specific biomarkers and the monitoring of disease progression .
Industry: In industrial applications, this compound is used in the development of new materials and technologies. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and materials .
Mechanism of Action
The mechanism of action of TAMRA Azide, isomer 5 involves its ability to undergo click chemistry reactions with alkyne-containing molecules. The azide group reacts with the alkyne group to form a stable triazole linkage, which can then be used for further functionalization and labeling . This reaction is highly specific and efficient, allowing for precise targeting and detection of biomolecules .
Comparison with Similar Compounds
6-TAMRA Azide: Similar spectral properties but differs in the position of the azide group.
Sulfo-Cyanine5.5 Azide: A water-soluble far-red emitting fluorescent dye used in similar applications.
Sulfo-Cyanine3 Alkyne: A bright and photostable dye for the Cy3 channel, used in copper-catalyzed click chemistry.
Uniqueness: TAMRA Azide, isomer 5 is unique due to its compatibility with various excitation sources and its ability to undergo both copper-catalyzed and copper-free click reactions . This versatility makes it a valuable tool in a wide range of scientific research applications.
Properties
IUPAC Name |
5-(6-azidohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-36(2)21-10-13-24-27(18-21)41-28-19-22(37(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(39)40)30(38)33-15-7-5-6-8-16-34-35-32/h9-14,17-19H,5-8,15-16H2,1-4H3,(H-,33,38,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQBZVZBWNOHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN=[N+]=[N-])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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